molecular formula C4H4F2N2O B6164347 4-(difluoromethoxy)-1H-pyrazole CAS No. 2306173-79-3

4-(difluoromethoxy)-1H-pyrazole

Cat. No.: B6164347
CAS No.: 2306173-79-3
M. Wt: 134.08 g/mol
InChI Key: IVNXAHIKUSLXSU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-1H-pyrazole typically involves the reaction of pyrazole with difluoromethylating agents. One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to introduce the difluoromethoxy group onto the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Difluoromethoxy)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(Difluoromethoxy)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated compounds.

Properties

CAS No.

2306173-79-3

Molecular Formula

C4H4F2N2O

Molecular Weight

134.08 g/mol

IUPAC Name

4-(difluoromethoxy)-1H-pyrazole

InChI

InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8)

InChI Key

IVNXAHIKUSLXSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)OC(F)F

Purity

95

Origin of Product

United States

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